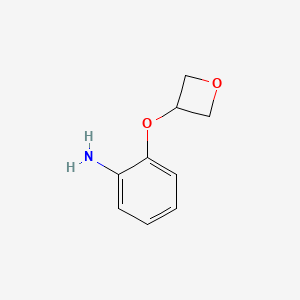

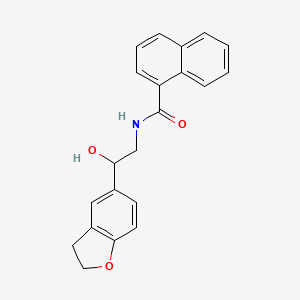

2-(Oxetan-3-yloxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Oxetan-3-yloxy)aniline” is an organic compound . It is used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of oxetanes, such as “2-(Oxetan-3-yloxy)aniline”, often involves the ring-opening of epoxides . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening . A related method uses the sodium anion of an NTs-sulfoximine .

Molecular Structure Analysis

The molecular formula of “2-(Oxetan-3-yloxy)aniline” is C9H11NO2 . The InChI code for this compound is 1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 .

Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Wissenschaftliche Forschungsanwendungen

Industrial and Occupational Exposure

- Occupational Exposure Analysis : Workers exposed to aromatic amines like aniline in the rubber industry face significant risks. Skin conditions and the use of personal protective equipment, such as gloves, significantly influence the internal exposure to these compounds. Particularly, workers with impaired skin have higher internal exposure levels compared to those with healthy skin. Using skin barrier creams can inadvertently increase percutaneous uptake of aromatic amines, while skincare creams may support skin regeneration and reduce exposure (Korinth et al., 2006).

Health Risks and Precautions

- Health Risk Assessment : A study on the exposure to aniline derivatives and the health risks associated with it, such as the development of cyanosis, dyspnea, and anemia, points to the importance of recognizing specific associations, like that of sulphaemoglobinaemia with certain aniline derivatives, due to their refractoriness to conventional treatments like methylene blue therapy (Kouides et al., 1996).

- Methemoglobinemia Cases : Several instances of methemoglobinemia induced by aniline exposure, both occupational and recreational, have been reported. The symptoms include severe cyanosis and distress, but this condition is treatable if diagnosed correctly. Monitoring and timely intervention are crucial for managing such cases (Kusin et al., 2012).

Biomarker Studies

- Biomarker Identification : Aniline has been studied as a potential biomarker for exposure to phenylisocyanate (PhI). Occupational airborne exposure to PhI was measured, and the correlation between air and urinary levels of aniline was significant, indicating its potential as a biomarker. The study concluded that aniline in hydrolyzed urine and plasma could be considered potential biomarkers of PhI exposure (Tinnerberg et al., 2008).

Environmental and Health Monitoring

- Environmental and Health Monitoring : Research on the presence of aniline in human urine and its potential sources other than cigarette smoke suggests that external factors contribute to its concentration in urine. Identifying and controlling these sources is crucial for reducing environmental and health risks associated with aniline exposure (El-Bayoumy et al., 1986).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

2-(oxetan-3-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDPAUQAFXSHAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349717-13-0 |

Source

|

| Record name | 2-(oxetan-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)

![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)

![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)

![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)

![2-[(4-aminophenyl)thio]-N,N-diphenylacetamide](/img/structure/B2403664.png)

![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)